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Compound of Interest

Compound Name: Sgc-CK2-1

Cat. No.: B10821030

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CK2-1, a potent and highly
selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2). SGC-CK2-1
serves as a critical tool for elucidating the multifaceted roles of CK2 in cellular processes and
disease, offering a significant improvement over less selective inhibitors. This document details
the probe's biochemical and cellular activity, selectivity profile, and the experimental
methodologies used for its characterization.

Introduction to SGC-CK2-1

SGC-CK2-1 is a pyrazolopyrimidine-based, ATP-competitive inhibitor of the serine/threonine
kinase CK2.[1] It was developed by the Structural Genomics Consortium (SGC) to provide the
research community with a high-quality chemical tool to investigate CK2 biology with greater
precision.[1] CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates,
implicating it in a wide range of cellular functions, including cell survival, proliferation, and
inflammation.[1][2] Dysregulation of CK2 activity has been linked to various diseases, most
notably cancer.[2][3]

The high selectivity of SGC-CK2-1 for the two catalytic subunits of CK2, CK2a (CSNK2A1) and
CK2a' (CSNK2AZ2), distinguishes it from previous CK2 inhibitors, which often exhibited off-
target effects that confounded experimental results.[1][4] This guide will present the quantitative
data that substantiates the potency and selectivity of SGC-CK2-1, detail the protocols for its
characterization, and visualize its context within CK2 signaling pathways.
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Quantitative Data Presentation

The following tables summarize the key quantitative data for SGC-CK2-1 and its corresponding
negative control, SGC-CK2-1N.

Table 1: Biochemical and Cellular Potency of SGC-CK2-1

Assay Type Target Parameter Value (nM)
Enzymatic Assay

_ CK2a (CSNK2A1) ICso 4.2[1]
(Eurofins)
CK2a' (CSNK2A2) ICso 2.3[1]
Cellular Assay

CK2a (CSNK2A1) ICso 36[1]

(NanoBRET)
CK2a' (CSNK2A2) ICso 16[1]

Table 2: Selectivity Profile of SGC-CK2-1

Key Off-
Number of . Selectivity Targets
. Concentrati
Assay Type Platform Kinases Score (S35 (ICso0 > 100-
on
Screened at 1 um)* fold weaker
than CK2)
KINOMEscan
Kinome Scan 403 1uM 0.027[1][4] DYRK2[4]

(DiscoverX)

1The selectivity score Sss(1uM) is the fraction of kinases with a percent of control (PoC) less
than 35 at a 1 uM compound concentration. A lower score indicates higher selectivity.

Table 3: Activity of Negative Control SGC-CK2-1N
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Assay Type

Target

Parameter

Value

Enzymatic Assay

(Eurofins)

CK2a (CSNK2A1)

Activity

No activity[1][5]

CK2a' (CSNK2A2)

Activity

No activity[1][5]

Cellular Assay

No activity up to 10

(NanoBRET) CK2a' (CSNK2A2) Activity ]

Kinome Scan

(DiscoverX) 403 kinases PoC < 35 1 kinase[1]
Table 4: Anti-proliferative Activity of SGC-CK2-1 in Select Cell Lines

Cell Line Tissue of Origin Parameter Value (nM)

U-937 Blood (Histiocytic Cso 120[6]

Lymphoma)

Detroit562 Head/Neck ICso0 550[6]

NCI-H2286 Lung ICso 550[6]

MV4-11 Blood (Leukemia) ICs0 690[6]

SK-N-MC Brain ICso 730[6]

MOLM-13 Blood (Leukemia) ICso 750[6]

OCI-LY19 Blood (Lymphoma) ICs0 760[6]

OCI-AML5 Blood (Leukemia) ICso 810[6]

BT-20 Breast ICso 810[6]

A375 Skin ICs0 830[6]

SNU-1 Stomach ICso 860[6]

Hutu 80 Duodenum ICs0 920[6]
Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a typical radiometric assay used to determine the in vitro potency of
SGC-CK2-1 against CK2a and CK2a'.

Objective: To measure the half-maximal inhibitory concentration (ICso) of SGC-CK2-1 against

the catalytic activity of recombinant CK2.

Materials:

Recombinant human CK2a or CK2a' enzyme.

Specific peptide substrate for CK2 (e.g., RRRDDDSDDD).

[y-33P]-ATP,

Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
SGC-CK2-1 stock solution in DMSO.

Phosphoric acid (0.425%).

Filter mats.

Scintillation counter.

Procedure:

Prepare serial dilutions of SGC-CK2-1 in assay buffer.

In a reaction plate, incubate the CK2 enzyme with the diluted SGC-CK2-1 or DMSO vehicle
control.

Initiate the kinase reaction by adding a mixture of the peptide substrate and [y-33P]-ATP (at a
concentration near the Km for ATP, e.g., 10 uM).

Incubate the reaction mixture for a defined period (e.g., 40 minutes) at room temperature.
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Stop the reaction by adding phosphoric acid.
Spot an aliquot of the reaction mixture onto a filter mat.

Wash the filter mats multiple times with phosphoric acid to remove unincorporated [y-33P]-
ATP.

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

Calculate the percent inhibition for each SGC-CK2-1 concentration relative to the DMSO
control.

Determine the ICso value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the
binding of SGC-CK2-1 to CK2a and CK2a' in living cells.

Objective: To determine the cellular ICso of SGC-CK2-1 for its target kinases.

Materials:

HEK293 cells.

Expression vectors for CK2a or CK2a' fused to NanoLuc (Nluc) luciferase.
NanoBRET fluorescent tracer that binds to the kinase of interest.
Transfection reagent (e.g., FUGENE HD).

Opti-MEM reduced-serum medium.

SGC-CK2-1 stock solution in DMSO.

NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

Plate reader capable of measuring luminescence at two wavelengths.
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Procedure:

Transfect HEK293 cells with the Nluc-CK2 fusion construct and allow for protein expression
(typically 18-24 hours).

e Harvest and resuspend the transfected cells in Opti-MEM.
o Add the NanoBRET tracer to the cell suspension at a predetermined optimal concentration.

o Dispense the cell-tracer mixture into a multi-well assay plate containing pre-dispensed serial
dilutions of SGC-CK2-1 or DMSO vehicle control.

o Equilibrate the plate for a period (e.g., 2 hours) at 37°C in a CO:z incubator.
e Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to all wells.

o Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) within 20
minutes using a plate reader.

o Calculate the NanoBRET ratio (acceptor emission / donor emission).

e Normalize the BRET ratios to the DMSO control and plot against the SGC-CK2-1
concentration to determine the cellular 1Cso.

Kinome-wide Selectivity Profiling (KINOMEscan)

The KINOMEscan assay is a competition binding assay used to assess the selectivity of a
compound against a large panel of kinases.

Objective: To determine the selectivity profile of SGC-CK2-1 across the human kinome.
Materials:

o DiscoverX KINOMEscan platform services.

e SGC-CK2-1 sample prepared in DMSO.

Procedure (as performed by the service provider):
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» Kinases are tagged with a DNA label and immobilized on a solid support.

o SGC-CK2-1 is incubated with the kinase-tagged beads in the presence of an active site-
directed ligand.

e The amount of kinase bound to the solid support is measured via quantitative PCR (QPCR)
of the DNA tag.

e The results are reported as "percent of control" (PoC), where the control is the amount of
kinase bound in the absence of the test compound. A lower PoC value indicates stronger
binding of the compound to the kinase.

o Selectivity scores (e.g., Sss) are calculated based on the number of kinases that show
significant binding at a given concentration of the compound.

Cellular Proliferation Assay (e.g., NCI-60)

Cellular proliferation assays are used to determine the effect of a compound on the growth of
various cancer cell lines.

Objective: To assess the anti-proliferative activity of SGC-CK2-1 across a panel of cancer cell
lines.

Materials:

NCI-60 human tumor cell line panel.

Appropriate cell culture medium (e.g., RPMI 1640) with supplements.

SGC-CK2-1 stock solution in DMSO.

Sulforhodamine B (SRB) solution.

Tris base.

Microtiter plates.

Procedure:
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Inoculate cells into 96-well microtiter plates at their optimal plating densities and incubate for
24 hours.

Add serial dilutions of SGC-CK2-1 to the plates. A plate representing the cell count at the
time of drug addition (Tz) is fixed with trichloroacetic acid (TCA).

Incubate the plates for an additional 48 hours.
Terminate the assay by fixing the cells with cold TCA.
Stain the fixed cells with SRB solution.

Wash away the unbound dye and air dry the plates.
Solubilize the bound stain with Tris base.

Read the absorbance on a plate reader.

Calculate the percentage growth for each cell line at each drug concentration and determine
the Glso (concentration for 50% growth inhibition).

Western Blotting for Phospho-Akt (Ser129)

Western blotting is used to monitor the inhibition of CK2 activity in cells by measuring the

phosphorylation of a known downstream substrate, such as Akt at serine 129.

Objective: To confirm the on-target activity of SGC-CK2-1 in a cellular context.

Materials:

HCT-116 or other suitable cells.

SGC-CK2-1 stock solution in DMSO.

Lysis buffer.

Primary antibodies against phospho-Akt (Ser129) and total Akt.

HRP-conjugated secondary antibody.
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¢ Chemiluminescent substrate.

o SDS-PAGE gels and blotting apparatus.

Procedure:

Treat cells with various concentrations of SGC-CK2-1 or DMSO for a specified duration (e.qg.,
3 or 24 hours).

e Lyse the cells and determine the protein concentration of the lysates.

o Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane and incubate with the primary antibody for phospho-Akt (Ser129).
e Wash the membrane and incubate with the HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescent substrate.

» Strip the membrane and re-probe with an antibody for total Akt as a loading control.

¢ Quantify the band intensities to determine the dose-dependent inhibition of Akt
phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways
involving CK2 and the experimental workflow for SGC-CK2-1 characterization.
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Caption: Key signaling pathways modulated by Protein Kinase CK2.
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Caption: Experimental workflow for the characterization of SGC-CK2-1.
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Caption: Logical relationship of SGC-CK2-1's on-target and off-target activities.

Conclusion

SGC-CK2-1 stands as a landmark chemical probe for the study of Protein Kinase CK2. Its high
potency and exceptional selectivity, supported by the rigorous quantitative data and
experimental validation detailed in this guide, enable researchers to dissect the specific roles of
CK2 in health and disease with unprecedented confidence. The availability of a well-
characterized negative control, SGC-CK2-1N, further strengthens the conclusions drawn from
studies utilizing this probe. This technical guide serves as a comprehensive resource for the
scientific community to effectively employ SGC-CK2-1 in advancing our understanding of CK2
biology and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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